molecular formula C43H56F3N7O11 B10825219 beta-Casomorphin, bovine trifluoroacetate

beta-Casomorphin, bovine trifluoroacetate

Cat. No.: B10825219
M. Wt: 903.9 g/mol
InChI Key: MBVXUCKLZYCWCH-LCYFTJHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

β-Casomorphin, bovine TFA (72122-62-4) is a peptide derived from the digestion of bovine milk protein casein. It is known for its opioid activity, binding to opioid receptors with an IC50 value of 14 μM . The peptide sequence of β-Casomorphin, bovine is Tyr-Pro-Phe-Pro-Gly-Pro-Ile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of β-Casomorphin, bovine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of β-Casomorphin, bovine follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:

    Automated SPPS: Using machines to automate the coupling and deprotection steps.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.

    Lyophilization: The purified peptide is freeze-dried for storage and transport.

Chemical Reactions Analysis

Types of Reactions

β-Casomorphin, bovine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents can modify the peptide, particularly at the tyrosine residue.

    Reduction: Reducing agents can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or DIC.

Major Products

    Oxidized Peptides: Modified peptides with altered activity.

    Reduced Peptides: Peptides with reduced disulfide bonds.

    Substituted Analogs: Peptides with one or more amino acids replaced.

Scientific Research Applications

Chemistry

β-Casomorphin, bovine is used in studies of peptide synthesis and modification. It serves as a model compound for developing new synthetic methods and understanding peptide behavior.

Biology

In biological research, β-Casomorphin, bovine is studied for its interaction with opioid receptors. It helps in understanding the role of opioid peptides in physiological processes.

Medicine

β-Casomorphin, bovine has potential therapeutic applications due to its opioid activity. It is investigated for pain management and treatment of opioid-related disorders.

Industry

In the food industry, β-Casomorphin, bovine is studied for its effects on human health, particularly in relation to dairy consumption and its potential impact on conditions like autism and schizophrenia.

Mechanism of Action

β-Casomorphin, bovine exerts its effects by binding to opioid receptors in the brain and other tissues. This binding mimics the action of endogenous opioids, leading to analgesic and sedative effects. The primary molecular targets are the μ-opioid receptors, which mediate the compound’s effects on pain perception and mood .

Comparison with Similar Compounds

Similar Compounds

    β-Casomorphin-5: A shorter peptide with similar opioid activity.

    α-Casomorphin: Another casein-derived peptide with opioid properties.

    γ-Casomorphin: A variant with different amino acid sequence and activity.

Uniqueness

β-Casomorphin, bovine is unique due to its specific sequence (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) and its strong affinity for opioid receptors. This makes it particularly useful in studies of opioid receptor interactions and potential therapeutic applications.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C43H56F3N7O11

Molecular Weight

903.9 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C41H55N7O9.C2HF3O2/c1-3-25(2)35(41(56)57)45-38(53)32-13-7-19-46(32)34(50)24-43-36(51)31-12-8-21-48(31)40(55)30(23-26-10-5-4-6-11-26)44-37(52)33-14-9-20-47(33)39(54)29(42)22-27-15-17-28(49)18-16-27;3-2(4,5)1(6)7/h4-6,10-11,15-18,25,29-33,35,49H,3,7-9,12-14,19-24,42H2,1-2H3,(H,43,51)(H,44,52)(H,45,53)(H,56,57);(H,6,7)/t25-,29-,30-,31-,32-,33-,35-;/m0./s1

InChI Key

MBVXUCKLZYCWCH-LCYFTJHISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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